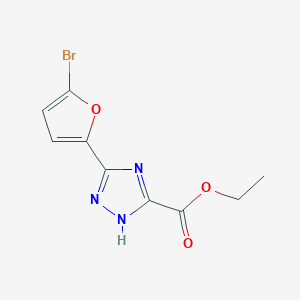

ethyl 3-(5-bromofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-(5-bromofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound that features a furan ring substituted with a bromine atom and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(5-bromofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of 5-bromo-2-furaldehyde with hydrazine derivatives to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromofuran Moiety

The 5-bromofuran subunit serves as a primary site for nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effects of the triazole and ester groups. Key reactions include:

Reaction Table 1: Substitutions at the 5-Bromofuran Position

These substitutions enable diversification of the furan ring for drug discovery applications . For example, amination reactions under palladium catalysis (e.g., with Rh₂(OPiv)₄) facilitate C–N bond formation .

Triazole Ring Functionalization

The 1,2,4-triazole core participates in:

Metal Coordination

-

Forms complexes with transition metals (Cu²⁺, Zn²⁺) via N2 and N4 atoms, enhancing catalytic activity in cross-coupling reactions .

Cycloaddition Reactions

-

Undergoes Huisgen 1,3-dipolar cycloaddition with alkynes under copper catalysis, forming triazole-linked bioconjugates (reported for analogous triazoles) .

Ester Group Transformations

The ethyl ester undergoes classical carbonyl reactions:

Reaction Table 2: Ester Modifications

Notably, the amide derivative 25 demonstrated nanomolar inhibition of polyketide synthase TE domains in mycobacteria .

Cross-Coupling Reactions

The bromine atom enables palladium-mediated couplings:

-

Suzuki-Miyaura Coupling : Reacts with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl systems .

-

Buchwald-Hartwig Amination : Forms C–N bonds with secondary amines (Xantphos ligand, 100°C) .

Biological Activity Modulation

Derivatives interact with biological targets via:

-

Hydrogen bonding : Triazole N–H and ester carbonyl groups bind to catalytic residues (e.g., Tyr1674 in Pks13 TE domain) .

-

Hydrophobic interactions : The dimethoxyphenyl group occupies hydrophobic pockets in enzyme active sites .

Stability and Reaction Optimization

Critical parameters for high-yield transformations:

-

Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity

-

Catalyst : Rhodium(II) complexes improve regioselectivity in cycloadditions

This compound’s versatility makes it invaluable for synthesizing pharmacologically active triazole-furan hybrids, particularly antimycobacterial agents . Future studies should explore photochemical reactions and flow chemistry adaptations.

Scientific Research Applications

Antimicrobial Properties

Research indicates that ethyl 3-(5-bromofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate exhibits notable antimicrobial activity. It has been evaluated against several bacterial strains, showing effectiveness in inhibiting the growth of pathogens such as Mycobacterium tuberculosis. The compound's mechanism of action is believed to involve the inhibition of specific enzymes critical for bacterial survival .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including chronic myeloid leukemia and acute lymphoblastic leukemia cells. The structure-activity relationship (SAR) studies suggest that modifications to the triazole ring can enhance its cytotoxic effects .

Drug Development

The compound serves as a lead structure for the development of new therapeutic agents targeting infectious diseases and cancer. Its unique structural features allow for modifications that can improve potency and selectivity against specific biological targets. Researchers are actively exploring derivatives of this compound to optimize its pharmacological profile .

Structure-Activity Relationship Studies

The exploration of SAR is crucial for understanding how different substitutions on the triazole and furan rings affect biological activity. This knowledge aids in designing more effective compounds with reduced side effects. For instance, variations in the bromine substitution pattern or alterations in the carboxylate group have been systematically studied to assess their impact on efficacy against tuberculosis and cancer cells .

Case Studies

Mechanism of Action

The mechanism of action of ethyl 3-(5-bromofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom may enhance the compound’s binding affinity through halogen bonding .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 3-(5-chlorofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate

- Ethyl 3-(5-fluorofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate

- Ethyl 3-(5-iodofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate

Uniqueness

Ethyl 3-(5-bromofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its biological activity and binding affinity compared to its chloro, fluoro, and iodo analogs .

Biological Activity

Ethyl 3-(5-bromofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate is a compound that has garnered attention due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, focusing on antibacterial, anticancer, and enzyme inhibitory properties.

- IUPAC Name : this compound

- Molecular Formula : C9H8BrN3O3

- Molecular Weight : 286.08 g/mol

- CAS Number : 1342987-44-3

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various triazole derivatives, including this compound. In a comparative study involving several derivatives, it was found that compounds containing the triazole ring exhibited significant antibacterial activity against common bacterial strains such as Escherichia coli and Bacillus subtilis.

Table 1: Antibacterial Activity of Triazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A (e.g., 10a) | B. subtilis | 1.25 ± 0.60 µg/mL |

| This compound | E. coli | TBD |

| Penicillin | B. subtilis | 1 ± 1.50 µg/mL |

The exact MIC for this compound against E. coli remains to be determined (TBD), but preliminary findings suggest it may be comparable to established antibiotics .

Anticancer Activity

In vitro studies have also explored the anticancer potential of this compound. Similar triazole derivatives have shown promising results against various cancer cell lines. For instance, compounds with structural similarities demonstrated cytotoxic effects on leukemia cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | CC50 (µM) |

|---|---|---|

| This compound | K562 (chronic myeloid leukemia) | TBD |

| Compound B (e.g., 11g) | CCRF-SB (acute lymphoblastic leukemia) | 13.6 ± 0.3 |

The CC50 values for this compound against K562 cells are yet to be reported but are anticipated to reveal its potential as an anticancer agent .

Enzyme Inhibition

The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) has been investigated. A series of related triazoles were tested for their AChE inhibitory activity using Ellman's method.

Table 3: AChE Inhibition Data

| Compound | IC50 (µM) |

|---|---|

| This compound | TBD |

| Compound C (e.g., 10d) | 0.55 ± 1.00 |

Although specific IC50 values for this compound are not yet available, related compounds have shown significant inhibition of AChE .

Case Studies and Research Findings

In a recent study published in Molecules, researchers synthesized a range of triazole derivatives and evaluated their biological activities. The findings indicated that modifications in the substituents on the triazole ring could enhance antibacterial and anticancer activities significantly .

Another study highlighted the importance of structural variations in triazoles for optimizing their biological activities against specific targets . The ongoing research aims to further elucidate the mechanisms through which these compounds exert their effects.

Properties

Molecular Formula |

C9H8BrN3O3 |

|---|---|

Molecular Weight |

286.08 g/mol |

IUPAC Name |

ethyl 3-(5-bromofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate |

InChI |

InChI=1S/C9H8BrN3O3/c1-2-15-9(14)8-11-7(12-13-8)5-3-4-6(10)16-5/h3-4H,2H2,1H3,(H,11,12,13) |

InChI Key |

IVVCJVWTLPZWNS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=NN1)C2=CC=C(O2)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.